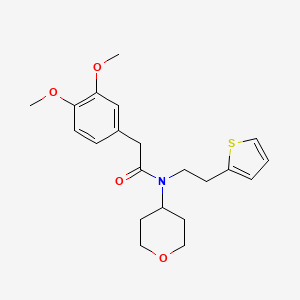
2-(3,4-dimethoxyphenyl)-N-(tetrahydro-2H-pyran-4-yl)-N-(2-(thiophen-2-yl)ethyl)acetamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
The compound "2-(3,4-dimethoxyphenyl)-N-(tetrahydro-2H-pyran-4-yl)-N-(2-(thiophen-2-yl)ethyl)acetamide" is a structurally complex molecule that may have potential applications in various fields, including medicinal chemistry. While the provided papers do not directly discuss this compound, they offer insights into related chemical structures and their analyses, which can be extrapolated to understand the compound .
Synthesis Analysis
The synthesis of related compounds, such as those described in the provided papers, typically involves the formation of an acetamide linkage and the introduction of various substituents to the phenyl ring or the nitrogen of the acetamide group. For instance, paper discusses the synthesis of a series of N-[2-(1-pyrrolidinyl)ethyl]acetamides with different substitutions, which could provide a basis for the synthesis of the compound by modifying the substituents and the core structure accordingly.
Molecular Structure Analysis
The molecular structure of acetamide derivatives is often characterized using techniques such as X-ray diffraction (XRD), Fourier-transform infrared spectroscopy (FT-IR), and nuclear magnetic resonance (NMR) spectroscopy, as detailed in paper . These methods can provide information on the geometrical parameters, stability, and charge distribution within the molecule. For the compound "2-(3,4-dimethoxyphenyl)-N-(tetrahydro-2H-pyran-4-yl)-N-(2-(thiophen-2-yl)ethyl)acetamide," similar analytical techniques could be employed to elucidate its structure.
Chemical Reactions Analysis
The reactivity of acetamide derivatives can be influenced by the substituents attached to the phenyl ring and the acetamide nitrogen. The papers do not provide specific reactions for the compound , but they do suggest that the presence of different functional groups can lead to a variety of intermolecular interactions, such as C-H⋯O and N-H⋯O hydrogen bonds, as seen in paper . These interactions can significantly affect the chemical behavior and reactivity of the compound.
Physical and Chemical Properties Analysis
The physical and chemical properties of acetamide derivatives, including the compound of interest, can be predicted based on their molecular structure. The presence of electron-donating and electron-withdrawing groups, as well as the overall molecular geometry, can influence properties such as solubility, melting point, and reactivity. The first hyperpolarizability, as mentioned in paper , could indicate potential applications in nonlinear optics. Additionally, the molecular electrostatic potential provides insights into the distribution of electron density, which is crucial for understanding the compound's interactions with other molecules.
Aplicaciones Científicas De Investigación
Synthesis and Antioxidant Activity
Research into pyrazole-acetamide derivatives, such as the study on novel Co(II) and Cu(II) coordination complexes constructed from pyrazole-acetamide, reveals the impact of hydrogen bonding on self-assembly processes and demonstrates significant antioxidant activity. Such studies underscore the potential of structurally similar compounds in medicinal chemistry, particularly as antioxidants (K. Chkirate et al., 2019).
Heterocyclic Synthesis
The creation of heterocyclic compounds, including the synthesis of ethyl α-(3-carbamoyl-4,5,6,7-tetrahydrobenzo[b]thiophen-2-ylhydrazono)acetates, represents an expeditious approach to generating polyfunctionally substituted pyran, pyridine, and pyridazine derivatives. This area of research highlights the versatility and reactivity of compounds bearing resemblance to the specified acetamide, opening avenues for developing new pharmaceuticals and materials (R. Mohareb et al., 2004).
Anticancer Drug Development
In the realm of anticancer drug development, compounds like N-(2-aminophenyl)-2-(2-isopropylphenoxy) acetamide have been synthesized and characterized, confirming anticancer activity through in silico modeling studies. Such investigations present a methodological framework for exploring the therapeutic potential of complex acetamides in targeting cancerous cells and tumors (G. Sharma et al., 2018).
Chemoselective Acetylation
The chemoselective acetylation of aminophenol to N-(2-hydroxyphenyl)acetamide, an intermediate in synthesizing antimalarial drugs, showcases the application of catalysis in modifying compounds to achieve desired functional outcomes. This research is indicative of the broader utility of acetamide derivatives in synthesizing biologically active molecules (Deepali B Magadum et al., 2018).
Safety And Hazards
The safety and hazards associated with this compound would depend on its reactivity, toxicity, and environmental impact. These could be influenced by factors such as the presence of potentially toxic functional groups, the stability of the compound, and its behavior in the environment. Assessing the safety and hazards would require toxicity studies and environmental impact assessments.
Direcciones Futuras
The potential applications and future directions for research on this compound would depend on its properties and biological activity. It could be investigated for use in medicinal chemistry, materials science, or other fields. Future research could also explore its synthesis, reactivity, and mechanism of action in more detail.
Please note that this is a general analysis based on the structure of the compound. For a detailed and accurate analysis, specific experimental data and literature sources are needed. Always follow safety guidelines when handling chemicals.
Propiedades
IUPAC Name |
2-(3,4-dimethoxyphenyl)-N-(oxan-4-yl)-N-(2-thiophen-2-ylethyl)acetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H27NO4S/c1-24-19-6-5-16(14-20(19)25-2)15-21(23)22(17-8-11-26-12-9-17)10-7-18-4-3-13-27-18/h3-6,13-14,17H,7-12,15H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NYADFTHLDDFSKX-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)CC(=O)N(CCC2=CC=CS2)C3CCOCC3)OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H27NO4S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
389.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(3,4-dimethoxyphenyl)-N-(tetrahydro-2H-pyran-4-yl)-N-(2-(thiophen-2-yl)ethyl)acetamide | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![5-Fluoro-4-(4-methoxyphenyl)-6-[4-[2-(triazol-2-yl)ethyl]piperazin-1-yl]pyrimidine](/img/structure/B3013508.png)
![2-([1,1'-biphenyl]-4-yl)-N-(2-(4-methoxyphenyl)-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)acetamide](/img/structure/B3013509.png)
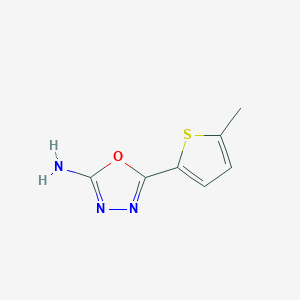
![2-[(4-amino-6-methyl-5-oxo-1,2,4-triazin-3-yl)sulfanyl]-N-(2-ethylphenyl)acetamide](/img/structure/B3013514.png)
![N-(3-(6-methoxyimidazo[1,2-b]pyridazin-2-yl)phenyl)-3,5-dimethylbenzamide](/img/structure/B3013515.png)
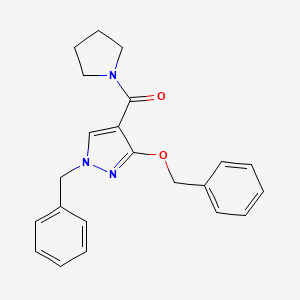

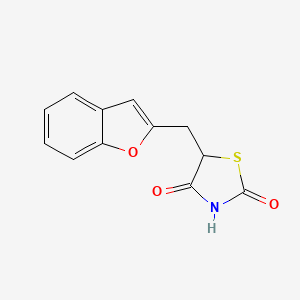
![7-Methoxy-4,5-dihydro-1H-benzo[D]azepin-2(3H)-one](/img/structure/B3013521.png)
![3-[4-(5-Ethylpyrimidin-2-yl)oxypiperidin-1-yl]pyridine-2-carbonitrile](/img/structure/B3013523.png)
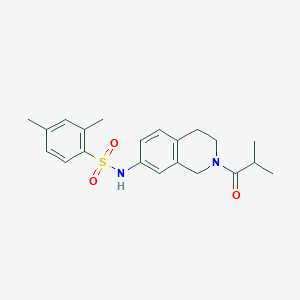
![1-(2-Methylphenyl)-3-[(1-morpholin-4-ylcyclobutyl)methyl]urea](/img/structure/B3013526.png)
![ethyl 2-(1-(3-bromophenyl)-5-oxopyrrolidine-3-carboxamido)-5,6-dihydro-4H-cyclopenta[d]thiazole-4-carboxylate](/img/structure/B3013530.png)
